Rhamnetin 3-glucoside
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Overview
Description
Rhamnetin 3-glucoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is a flavonol, a type of flavonoid. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This compound is found in various plants and fruits and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhamnetin 3-glucoside can be achieved through enzymatic glycosylation. One method involves the use of a three-enzyme cascade system, including rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. This system utilizes a uridine diphosphate-rhamnose regeneration system to achieve high efficiency in the production of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources. The leaves of certain plants, such as those from the genus Spiraea, are known to contain this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Rhamnetin 3-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Rhamnetin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoid glycosides.
Biology: It is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of natural health products and dietary supplements due to its health benefits.
Mechanism of Action
Rhamnetin 3-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces the concentration of free radicals and increases the expression of antioxidant enzymes in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and nitric oxide.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Rhamnetin 3-glucoside is similar to other flavonoid glycosides such as:
Quercetin 3-glucoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol 3-glucoside: Known for its anticancer and cardioprotective properties.
Isothis compound: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methoxylated flavonol core and a glucose moiety. This structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
InChI Key |
PHEWILLIAJUBQE-LFXZADKFSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
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